molecular formula C18H14O2 B3032208 4-[3-(4-hydroxyphenyl)phenyl]phenol CAS No. 124526-56-3

4-[3-(4-hydroxyphenyl)phenyl]phenol

Cat. No. B3032208
Key on ui cas rn: 124526-56-3
M. Wt: 262.3 g/mol
InChI Key: JEOMZHWGIQNWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102596B2

Procedure details

2.6 g of the 91% pure mixture of 1,3-bis(4-hydroxyphenyl)-1-cyclohexene and 1,5-bis(4-hydroxyphenyl)-1-cyclohexene obtained in Step (B), 15.6 g of methyl isobutyl ketone, 3.5 g of α-methyl styrene, and 0.2 g of 5% palladium carbon were introduced to an autoclave and agitated for 6 hours at 150° C. After the end of reaction, the reaction liquid was filtered to remove the 5% palladium carbon, and then the filtrate was condensed. The residue was dissolved in 3.2 g of ethyl acetate, after which 7.5 g of cyclohexane was added to the mixture and the separated crystal was filtered out and dried to obtain 1.9 g of 4,4″-dihydroxy-m-terphenyl of 99% purity (high-speed liquid chromatography).
[Compound]
Name
pure mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,5-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
3.2 g
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][CH2:11][CH:10]([C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)[CH:9]=2)=[CH:4][CH:3]=1.OC1C=CC(C2CC(C3C=CC(O)=CC=3)CCC=2)=CC=1.C(C(C)=O)C(C)C.CC(C1C=CC=CC=1)=C>C(OCC)(=O)C.[C].[Pd].C1CCCCC1>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)[CH:9]=2)=[CH:6][CH:7]=1 |f:5.6|

Inputs

Step One
Name
pure mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,3-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC(CCC1)C1=CC=C(C=C1)O
Name
1,5-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CCCC(C1)C1=CC=C(C=C1)O
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
3.5 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
palladium carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
3.2 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
7.5 g
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
agitated for 6 hours at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the end of reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove the 5% palladium carbon
CUSTOM
Type
CUSTOM
Details
condensed
FILTRATION
Type
FILTRATION
Details
the separated crystal was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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